molecular formula C15H21BN2O2 B3091940 1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole CAS No. 1220696-51-4

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

Cat. No. B3091940
CAS RN: 1220696-51-4
M. Wt: 272.15 g/mol
InChI Key: RXTBSDCAPAQBGU-UHFFFAOYSA-N
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Description

“1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole” is a chemical compound with the molecular formula C13H20BNO3 . It is used for research purposes .


Synthesis Analysis

The synthesis of this compound involves the use of (1,1’-bis (diphenylphosphino)ferrocene)palladium (II) dichloride and potassium acetate in dimethyl sulfoxide at 90℃ for 4 hours under an inert atmosphere . The reaction mixture is then cooled to room temperature, transferred into water, and the product is extracted with ethyl acetate .


Molecular Structure Analysis

The molecular weight of this compound is 249.11 . Unfortunately, the exact molecular structure is not provided in the available data.


Physical And Chemical Properties Analysis

This compound has a high gastrointestinal absorption and is BBB permeant . It is a P-gp substrate . It has a solubility of 1.21 mg/ml .

Scientific Research Applications

Synthesis and Structural Characterization

1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole derivatives have been synthesized and characterized in detail. The synthesis process often involves substitution reactions, and the structural confirmation of these compounds utilizes techniques such as Fourier-transform infrared spectroscopy (FTIR), nuclear magnetic resonance (NMR) spectroscopy (both ^1H and ^13C), mass spectrometry (MS), and X-ray diffraction. Density functional theory (DFT) calculations are also employed to predict and verify the molecular structure and conformation, providing insights into their physicochemical properties, including molecular electrostatic potential and frontier molecular orbitals (Ye et al., 2021).

Potential Biological Activities

Some derivatives of this compound have been explored for their potential biological activities. For example, ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate and its derivatives were synthesized and evaluated for their differentiation and proliferation effects on various cancer cells, showing promising results as lead compounds for further research (郭瓊文, 2006).

Application in Synthesis of Heterocyclic Compounds

The boronate ester functional group in these compounds facilitates their use in the synthesis of other heterocyclic compounds via palladium-catalyzed cross-coupling reactions. This methodology provides a pathway to a wide variety of heteroaryl-substituted compounds, highlighting the versatility of this compound derivatives in organic synthesis (Rheault et al., 2009).

Advanced Materials Research

These compounds also find application in the development of advanced materials, such as semiconducting polymers for electronic devices. For instance, the diborated naphtho derivatives synthesized from similar boronate esters have been used to create high-performance semiconducting polymers, demonstrating the potential of these compounds in the field of materials science (Kawashima et al., 2013).

Safety and Hazards

The compound has a signal word of “Warning” and has hazard statements H302, H315, H319, and H335 . This indicates that it can cause skin irritation, serious eye irritation, and may be harmful if swallowed or inhaled .

properties

IUPAC Name

1-ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21BN2O2/c1-6-18-13-8-7-12(9-11(13)10-17-18)16-19-14(2,3)15(4,5)20-16/h7-10H,6H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXTBSDCAPAQBGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)N(N=C3)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21BN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole
Reactant of Route 6
1-Ethyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1h-indazole

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